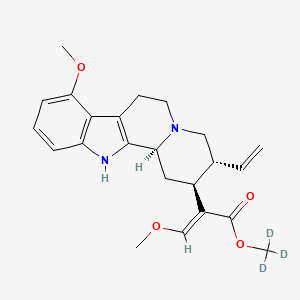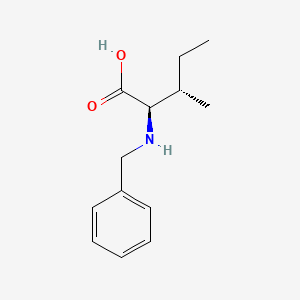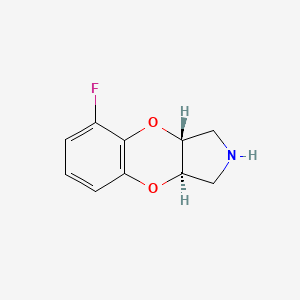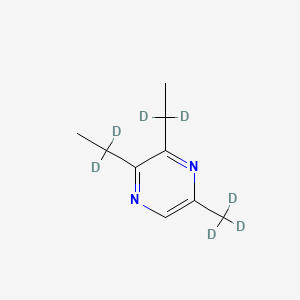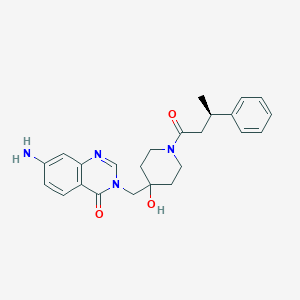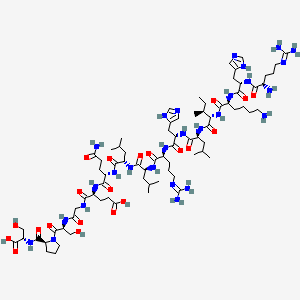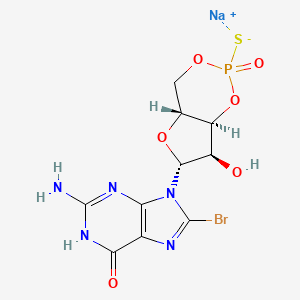
Rp-8-Br-cGMPS (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rp-8-Br-cGMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate (cGMP). . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of Rp-8-Br-cGMPS (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in lyophilized solid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Rp-8-Br-cGMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfur-modified cyclic phosphate moiety. These reactions can involve the replacement of the bromine atom or the sulfur atom with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Rp-8-Br-cGMPS (sodium salt) include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Rp-8-Br-cGMPS (sodium salt) depend on the specific reagents and conditions used. For example, reactions with thiols can lead to the formation of thioether derivatives, while reactions with amines can result in the formation of amine-substituted products .
Aplicaciones Científicas De Investigación
Rp-8-Br-cGMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Inhibition of cGMP-dependent protein kinases: Rp-8-Br-cGMPS (sodium salt) is widely used as an inhibitor of cGMP-dependent protein kinases in various biochemical assays.
Study of signal transduction pathways: The compound is used to investigate the role of cGMP and cGMP-dependent protein kinases in cellular signaling pathways.
Research on cardiovascular diseases: Rp-8-Br-cGMPS (sodium salt) is used in studies related to cardiovascular diseases to understand the mechanisms of cGMP signaling in vascular smooth muscle cells.
Neuroscience research: The compound is employed in neuroscience research to study the modulation of synaptic function by cGMP and cGMP-gated cation channels.
Mecanismo De Acción
Rp-8-Br-cGMPS (sodium salt) exerts its effects by competitively inhibiting cGMP-dependent protein kinases. It binds to the kinase without activating it, thereby blocking the phosphorylation of downstream targets . This inhibition is achieved due to the structural similarity of Rp-8-Br-cGMPS (sodium salt) to cGMP, allowing it to occupy the binding site of the kinase . The compound is also resistant to hydrolysis by phosphodiesterases, which enhances its stability and effectiveness in cellular assays .
Comparación Con Compuestos Similares
Rp-8-Br-cGMPS (sodium salt) is unique among cGMP analogs due to its specific modifications. Some similar compounds include:
8-Bromoguanosine-3’,5’-cyclic monophosphate sodium salt: This compound is similar but lacks the sulfur modification in the cyclic phosphate moiety.
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate sodium salt: This compound has additional modifications on the guanine base, making it structurally distinct from Rp-8-Br-cGMPS (sodium salt).
8-(4-Chlorophenylthio)-guanosine-3’,5’-cyclic monophosphate sodium salt: This compound has a chlorophenylthio group instead of a bromine atom, resulting in different biochemical properties.
Rp-8-Br-cGMPS (sodium salt) stands out due to its combination of bromine and sulfur modifications, which confer unique inhibitory properties and resistance to hydrolysis .
Propiedades
Fórmula molecular |
C10H10BrN5NaO6PS |
|---|---|
Peso molecular |
462.15 g/mol |
Nombre IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
Clave InChI |
CHTSSROWUAICIL-HUSULMCLSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
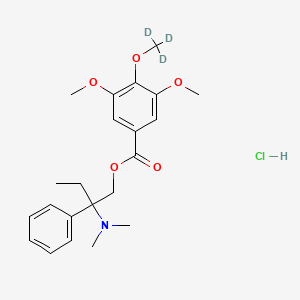
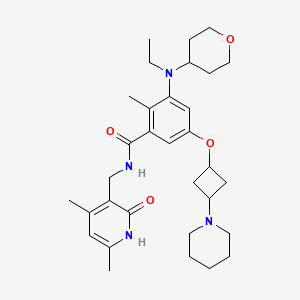
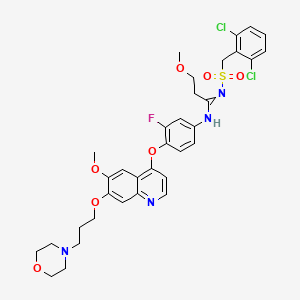
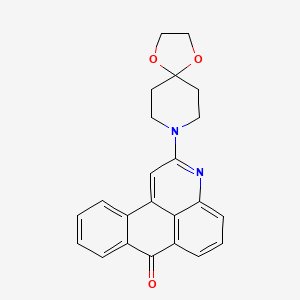
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
